Cas no 1344922-48-0 (N-[(1R)-1-Phenylethyl]oxan-4-amine)
![N-[(1R)-1-Phenylethyl]oxan-4-amine structure](https://www.kuujia.com/scimg/cas/1344922-48-0x500.png)
N-[(1R)-1-Phenylethyl]oxan-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-[(1R)-1-phenylethyl]oxan-4-amine
- (R)-N-(1-Phenylethyl)tetrahydro-2H-pyran-4-amine
- N-[(1R)-1-Phenylethyl]oxan-4-amine
-
- Inchi: 1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1
- InChI Key: SLWFJVYWKIATHJ-LLVKDONJSA-N
- SMILES: O1CCC(CC1)N[C@H](C)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 171
- XLogP3: 2.1
- Topological Polar Surface Area: 21.3
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 306.6±35.0 °C at 760 mmHg
- Flash Point: 126.3±15.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-[(1R)-1-Phenylethyl]oxan-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[(1R)-1-Phenylethyl]oxan-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9580-0.5g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | N299556-100mg |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | N299556-1g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1967-9580-0.25g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-9580-2.5g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-9580-5g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-9580-1g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | N299556-500mg |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1967-9580-10g |
N-[(1R)-1-phenylethyl]oxan-4-amine |
1344922-48-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
N-[(1R)-1-Phenylethyl]oxan-4-amine Related Literature
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on N-[(1R)-1-Phenylethyl]oxan-4-amine
Professional Introduction to N-[(1R)-1-Phenylethyl]oxan-4-amine (CAS No. 1344922-48-0)
N-[(1R)-1-Phenylethyl]oxan-4-amine, a compound with the chemical identifier CAS No. 1344922-48-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.
The molecular structure of N-[(1R)-1-Phenylethyl]oxan-4-amine consists of an oxazine ring substituted with an (1R)-1-phenylethyl group, which contributes to its distinct chemical behavior and reactivity. This configuration makes it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and neuropharmacology.
Recent studies have highlighted the compound's pharmacological profile, demonstrating its efficacy in modulating neurotransmitter systems. Specifically, N-[(1R)-1-Phenylethyl]oxan-4-amine has been shown to interact with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent. These findings are particularly noteworthy given the growing demand for alternative treatments that offer improved efficacy and reduced side effects compared to conventional medications.
In addition to its CNS-related applications, N-[(1R)-1-Phenylethyl]oxan-4-amine has shown promise in preclinical models for the treatment of neurodegenerative diseases. Research indicates that the compound may help protect against oxidative stress and neuroinflammation, key pathological mechanisms underlying conditions such as Alzheimer's disease and Parkinson's disease. The oxazine moiety in its structure is believed to play a crucial role in these protective effects by facilitating the clearance of amyloid-beta plaques and other toxic protein aggregates.
The synthesis of N-[(1R)-1-Phenylethyl]oxan-4-amine involves a series of well-defined chemical transformations, including chiral resolution and ring formation steps. The use of enantioselective catalysts ensures high stereochemical purity, which is critical for achieving optimal pharmacological activity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development.
From a regulatory perspective, N-[(1R)-1-Phenylethyl]oxan-4-amine has been subjected to rigorous safety and efficacy testing in accordance with international guidelines. These studies have provided valuable insights into its metabolic pathways and potential drug-drug interactions, which are essential for determining safe dosing regimens and therapeutic windows. The compound's favorable pharmacokinetic profile, characterized by moderate bioavailability and rapid clearance, suggests that it may be suitable for oral administration in clinical settings.
The impact of N-[(1R)-1-Phenylethyl]oxan-4-amine extends beyond basic research, as it also represents a valuable tool for academic and industrial researchers exploring new drug targets and mechanisms of action. Its unique chemical properties make it an attractive candidate for structure-based drug design (SBDD) approaches, where computational modeling is used to predict how small molecules interact with biological targets at the atomic level.
In conclusion, N-[(1R)-1-Phenylethyl]oxan-4-amine (CAS No. 1344922-48-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features, pharmacological effects, and synthetic accessibility position it as a promising candidate for treating various neurological disorders. As ongoing research continues to uncover new applications and refine production techniques, this compound is poised to play an increasingly important role in the next generation of therapeutics.
1344922-48-0 (N-[(1R)-1-Phenylethyl]oxan-4-amine) Related Products
- 1546932-95-9((4-cycloheptyloxan-4-yl)methanol)
- 872609-33-1(N-(2,5-dimethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide)
- 847696-16-6((2S)-1-dimethylamino-2-amino-3-methyl-butane)
- 1060810-26-5(5-chloro-2-(trifluoromethyl)pyridin-4-amine)
- 2227883-58-9((1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol)
- 1566906-05-5(4-Chloro-1-(2-methoxypropyl)-1h-pyrazol-3-amine)
- 63823-25-6(5-chloro-1,2,3,4-tetrahydronaphthalen-2-amine)
- 672285-91-5((4-ethyl-1-piperazinyl)acetic Acid)
- 1594564-84-7(4-{(1-ethyl-1H-pyrazol-5-yl)methylamino}butan-2-ol)
- 1773-99-5(1-(1-adamantyl)-N-methyl-methanamine;hydrochloride)




